N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiophene ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: This often involves the use of sulfur-containing reagents and cyclization reactions.
Introduction of the Sulfonamide Group: This step typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: It may have therapeutic potential due to its structural similarity to other biologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-thiophene-2-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-8-6-11-19(14-17)26(2)32(28,29)23-21(18-9-4-3-5-10-18)16-31-22(23)24(27)25-15-20-12-7-13-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBMMNSJJBKQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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